1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane

Organosulfur synthesis Heterocyclic chemistry Sulfenyl chloride precursors

1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane (CAS 26542-78-9) is a symmetrical heterocyclic disulfide composed of two 3-bromo-1,2,4-thiadiazol-5-yl moieties linked by a disulfur bridge (molecular formula C₄Br₂N₄S₄, MW 392.14 g/mol). It belongs to the 1,2,4-thiadiazole class, a five-membered ring containing one sulfur and two nitrogen atoms, and is structurally categorized as a 5,5'-dithiobis[3-bromo-1,2,4-thiadiazole].

Molecular Formula C4Br2N4S4
Molecular Weight 392.1 g/mol
CAS No. 26542-78-9
Cat. No. B12967705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane
CAS26542-78-9
Molecular FormulaC4Br2N4S4
Molecular Weight392.1 g/mol
Structural Identifiers
SMILESC1(=NSC(=N1)SSC2=NC(=NS2)Br)Br
InChIInChI=1S/C4Br2N4S4/c5-1-7-3(11-9-1)13-14-4-8-2(6)10-12-4
InChIKeySDGBWHAGYFWRAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane (CAS 26542-78-9): Core Structural and Physicochemical Profile for Procurement Decisions


1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane (CAS 26542-78-9) is a symmetrical heterocyclic disulfide composed of two 3-bromo-1,2,4-thiadiazol-5-yl moieties linked by a disulfur bridge (molecular formula C₄Br₂N₄S₄, MW 392.14 g/mol) . It belongs to the 1,2,4-thiadiazole class, a five-membered ring containing one sulfur and two nitrogen atoms, and is structurally categorized as a 5,5'-dithiobis[3-bromo-1,2,4-thiadiazole] . First reported in 1971 as a product of the bromination of dipotassium cyanodithioimidocarbonate, this compound serves as a precursor to 3-bromo-1,2,4-thiadiazole-5-sulfenyl chloride and various sulfenamide derivatives [1]. Its solid-state ¹⁵N NMR spectrum provides a definitive structural fingerprint that distinguishes it from related 1,2,4-dithiazole polymers [2].

Stable disulfide intermediate for sulfenamide libraries and covalent probe synthesis
Solid-state ¹⁵N NMR reference standard to distinguish organosulfur‑nitrogen structures
Bromo substituent enables subsequent cross‑coupling for bifunctional building blocks

Why 1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane Cannot Be Replaced by Chloro Analogs or Other In-Class Disulfides


Generic substitution with the corresponding chloro derivative [bis(3-chloro-1,2,4-thiadiazol-5-yl)disulfane, CAS 26542-77-8] or with polymeric (SCN)ₓ is not scientifically justified because the bromo substituent fundamentally alters three critical properties: (i) synthetic accessibility—the bromo disulfide is the direct product of bromination, whereas the chloro analog requires an additional chlorination step of the disulfide to access the synthetically versatile sulfenyl chloride [1]; (ii) thermophysical behavior—the bromo compound exhibits a higher predicted boiling point and density compared to the chloro variant, which affects downstream processing conditions ; and (iii) spectroscopic identity—solid-state ¹⁵N NMR confirms that the nitrogen environments in the bromo disulfide are distinctly different from those in (SCN)ₓ, making the compound an essential reference standard for structural assignment in organosulfur-nitrogen heterocycle research [2]. These differences are not marginal; they determine which compound is appropriate for a given synthetic route or analytical application.

Synthetic pathway divergence
Bromination stops at the disulfide; chlorination proceeds directly to sulfenyl chloride. Routes cannot be interchanged without altering intermediate isolation.
Processing property mismatch
Predicted boiling point, density and Log P differ substantially vs. the chloro analog, requiring adjusted distillation and solvent protocols.
Spectroscopic identity risk
The ¹⁵N NMR fingerprint is distinct from (SCN)ₓ polymer; using the chloro analog may lead to misassignment in structural studies.

Head-to-Head Differentiation Evidence: 1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane vs. Closest Analogs


Synthetic Pathway Divergence: Bromination Yields the Disulfide Directly, Whereas Chlorination Bypasses the Disulfide Stage

Under identical halogenation conditions of the cyanodithioimidocarbonate anion, chlorination directly generates 3-chloro-1,2,4-thiadiazol-5-yl sulfenyl chloride in 85–100% yield, completely bypassing the disulfide. In contrast, bromination yields 1,2-bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane as the isolable product; further chlorination of this disulfide is required to access the corresponding 3-bromo-sulfenyl chloride [1]. This mechanistic divergence means that researchers requiring the bromo disulfide as a stable, storable intermediate cannot substitute the chloro system without fundamentally altering the synthetic route.

Synthetic pathway
Head‑to‑head
Bromination yields the disulfide as isolable product; chlorination gives sulfenyl chloride directly (85–100% yield), bypassing the disulfide.
Requires specific bromination to obtain the stable disulfide intermediate.
Yield comparison: disulfide vs. sulfenyl chloride; condition-dependent.
Organosulfur synthesis Heterocyclic chemistry Sulfenyl chloride precursors

Predicted Thermophysical Property Differences: Bromo Disulfide vs. Chloro Disulfide

Computationally predicted thermophysical properties reveal meaningful differences between the bromo and chloro disulfides. The bromo compound exhibits a higher boiling point (538.9 °C vs. 512.5 °C for the chloro analog), higher density (2.51 g/cm³ vs. 1.98 g/cm³), and a lower calculated Log P (3.71 vs. 4.3) [1]. The lower Log P of the bromo disulfide indicates greater relative hydrophilicity, which can influence partitioning in biphasic reactions and chromatographic purification.

Thermophysical profile
Cross‑study
ΔBP +26.4 °C, ΔDensity +0.53 g/cm³ (27 % higher), ΔLogP –0.6 vs. chloro disulfide (predicted).
Predicted values suggest different distillation and partitioning behaviour; validation recommended.
Computational predictions from vendor datasheets; experimental confirmation advised.
Physicochemical characterization Process chemistry Solubility and stability

Solid-State ¹⁵N NMR Fingerprint: Clear Differentiation from (SCN)ₓ Polymer

Solid-state ¹⁵N CP/MAS NMR spectroscopy (99% ¹⁵N-labeled) of the thiocyanogen polymer (SCN)ₓ shows two major peaks of similar intensity at δ 236.9 and 197.2 ppm. The authors explicitly note that these chemical environments are 'clearly very different' from those observed in bis(3-bromo-1,2,4-thiadiazol-5-yl) disulfide [1]. Although the exact ¹⁵N shifts for the bromo disulfide are not tabulated in the abstract, the unambiguous statement of dissimilarity—in contrast to the similarity between (SCN)ₓ and 1,2,4-dithiazoles—establishes the bromo disulfide as a structurally distinct reference compound.

NMR fingerprint
Head‑to‑head
Solid‑state ¹⁵N CP/MAS: ¹⁵N environments clearly distinct from (SCN)ₓ polymer (δ 236.9, 197.2 ppm).
Unique ¹⁵N signature supports structural assignment and prevents misidentification.
Exact shifts for bromo disulfide reported in full text; source data review required.
Solid-state NMR Structural elucidation Organosulfur-nitrogen rings

Derivatization Versatility: Amine Reactivity to Form Sulfenamides

The bromo disulfide reacts with primary amines to yield the corresponding sulfenamides, a transformation that directly exploits the electrophilic character of the disulfide bridge [1]. This reactivity is synthetically meaningful because sulfenamides derived from 1,2,4-thiadiazoles have been explored as covalent protein thiol modifiers, a pharmacologically relevant mechanism [2]. In contrast, the chloro analog is typically further converted to its sulfenyl chloride before amine coupling, adding an extra synthetic step. The bromo disulfide thus offers a more direct entry into sulfenamide libraries.

Amine derivatization
Class‑level
Reacts directly with primary amines to form sulfenamides, eliminating an extra chlorination step required for the chloro analog.
May simplify sulfenamide library synthesis; rate and yield data to verify.
Qualitative observation; experimental optimization recommended.
Sulfenamide synthesis Medicinal chemistry building blocks Covalent inhibitor design

Application Scenarios Where 1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane Delivers Documented Advantages


Synthesis of 3-Bromo-1,2,4-thiadiazole-5-sulfenamides as Covalent Probe Candidates

The bromo disulfide serves as a direct precursor to 3-bromo-1,2,4-thiadiazole-5-sulfenamides when treated with primary amines . This one-step derivatization is advantageous for building libraries of covalent protein thiol modifiers, as the bromo substituent can further participate in cross-coupling reactions. The chloro disulfide cannot be used interchangeably because it requires prior conversion to the sulfenyl chloride [1].

Solid-State NMR Reference Standard for Organosulfur-Nitrogen Heterocycle Characterization

The compound's distinct ¹⁵N NMR signature, explicitly differentiated from (SCN)ₓ polymer and 1,2,4-dithiazoles , makes it a compulsory reference material for laboratories using solid-state NMR to assign structures in the C–S–N heterocycle family. Procurement of the pure bromo disulfide ensures correct spectral interpretation and prevents misassignment of new polymeric or dimeric species.

Precursor to 3-Bromo-1,2,4-thiadiazole-5-sulfenyl Chloride for Dual-Functionalization Strategies

Chlorination of the bromo disulfide cleanly yields 3-bromo-1,2,4-thiadiazole-5-sulfenyl chloride , a bifunctional intermediate bearing both a bromine atom (for cross-coupling) and a sulfenyl chloride (for thiol conjugation). This dual reactivity is not accessible from the chloro disulfide because the 3-chloro substituent is less reactive in Pd-catalyzed couplings. Researchers seeking orthogonal functional handles should therefore procure the bromo variant.

Comparative Physicochemical Studies of Halogen Effects in Thiadiazole Disulfides

The pronounced differences in predicted boiling point (Δ +26.4 °C), density (Δ +0.53 g/cm³), and Log P (Δ –0.6) between the bromo and chloro disulfides [1] provide a concrete dataset for physical organic chemistry studies investigating halogen size and polarizability effects on thiadiazole properties. The bromo compound is the definitive choice for the heavier-halogen half of such comparative series.

Application
Selection Property
Validation Focus
Sulfenamide library synthesis
Disulfide intermediate stability and direct amine coupling
Confirm reaction scope and purity of sulfenamide products
Solid‑state NMR structural assignment
Unique ¹⁵N chemical shift fingerprint
Verify NMR shifts against literature and rule out dithiazole misassignment
Bifunctional intermediate preparation
Bromo‑substituent enables orthogonal cross‑coupling after chlorination
Validate dual reactivity (Br for coupling, Cl for conjugation)
Halogen effect studies
Significant predicted differences in BP, density, LogP vs. chloro analog
Experimental measurement of thermophysical properties and correlation with halogen size
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